molecular formula C11H20N2O2 B13335258 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine

1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine

Cat. No.: B13335258
M. Wt: 212.29 g/mol
InChI Key: CUVVGLUBHRJFRW-RTBKNWGFSA-N
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Description

1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine is a compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the use of L-proline as a starting material. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the methyl group can be added via alkylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The substitution reactions may require nucleophiles such as amines or thiols, and the conditions can vary depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction would regenerate the hydroxymethyl group. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and methyl groups can play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine include:

Uniqueness

Its hydroxymethyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H20N2O2/c1-8-5-13(6-9(8)7-14)11(15)10-3-2-4-12-10/h8-10,12,14H,2-7H2,1H3/t8?,9?,10-/m0/s1

InChI Key

CUVVGLUBHRJFRW-RTBKNWGFSA-N

Isomeric SMILES

CC1CN(CC1CO)C(=O)[C@@H]2CCCN2

Canonical SMILES

CC1CN(CC1CO)C(=O)C2CCCN2

Origin of Product

United States

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